2-(3-(3,4-dimethoxyphenyl)-6-oxopyridazin-1(6H)-yl)-N-(4-methoxybenzyl)acetamide

Description

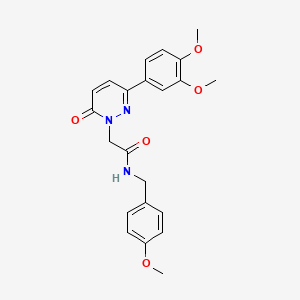

Chemical Structure and Properties The compound 2-(3-(3,4-dimethoxyphenyl)-6-oxopyridazin-1(6H)-yl)-N-(4-methoxybenzyl)acetamide is a pyridazinone derivative featuring a 3,4-dimethoxyphenyl substituent on the pyridazinone core and a 4-methoxybenzyl group on the acetamide side chain. Pyridazinones are heterocyclic compounds known for their pharmacological versatility, including anti-inflammatory, antimicrobial, and receptor-modulating activities .

For example:

- Pyridazinone cores are functionalized with aryl groups through nucleophilic substitution or Suzuki-Miyaura coupling .

- The acetamide side chain is introduced via condensation of carboxylic acid derivatives (e.g., 2-(6-oxopyridazin-1(6H)-yl)acetic acid) with amines like 4-methoxybenzylamine, often using coupling agents like BOP or thionyl chloride .

Key characterization methods include:

Properties

Molecular Formula |

C22H23N3O5 |

|---|---|

Molecular Weight |

409.4 g/mol |

IUPAC Name |

2-[3-(3,4-dimethoxyphenyl)-6-oxopyridazin-1-yl]-N-[(4-methoxyphenyl)methyl]acetamide |

InChI |

InChI=1S/C22H23N3O5/c1-28-17-7-4-15(5-8-17)13-23-21(26)14-25-22(27)11-9-18(24-25)16-6-10-19(29-2)20(12-16)30-3/h4-12H,13-14H2,1-3H3,(H,23,26) |

InChI Key |

VSPXKFZDCOUTMY-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC=C(C=C1)CNC(=O)CN2C(=O)C=CC(=N2)C3=CC(=C(C=C3)OC)OC |

Origin of Product |

United States |

Preparation Methods

Cyclocondensation of Hydrazines with Dicarbonyl Compounds

A widely adopted method involves cyclocondensation between hydrazine derivatives and 1,4-dicarbonyl precursors. For example, reacting methyl 3,4-dimethoxyphenylglyoxylate with hydrazine hydrate in ethanol at reflux yields 3-(3,4-dimethoxyphenyl)-6-hydroxypyridazine, which is subsequently oxidized to the 6-oxo derivative using manganese dioxide. Typical conditions include:

Palladium-Catalyzed Cross-Coupling for Aryl Substitution

Suzuki-Miyaura coupling introduces the 3,4-dimethoxyphenyl group to preformed pyridazinones. A representative protocol from EP2394998A1 employs:

-

3-Bromo-6-methoxypyridazine (1.0 equiv)

-

3,4-Dimethoxyphenylboronic acid (1.2 equiv)

-

Pd(PPh₃)₄ (5 mol%)

-

K₂CO₃ (2.0 equiv) in dioxane/water (3:1) at 90°C for 18 hours.

This method achieves 70–75% isolated yield, with purity >95% confirmed by HPLC.

The introduction of the acetamide side chain at N-1 proceeds via nucleophilic substitution or transition metal-catalyzed alkylation.

Alkylation with Chloroacetamide Derivatives

Reacting 3-(3,4-dimethoxyphenyl)-6-oxopyridazine with N-(4-methoxybenzyl)-2-chloroacetamide in the presence of NaH (2.2 equiv) in DMF at 0°C to room temperature affords the N-1 alkylated product. Key optimization data:

| Condition | Outcome |

|---|---|

| Base | NaH vs. K₂CO₃ |

| Solvent | DMF > DMSO > THF |

| Temperature | 0°C → RT (12 hours) |

| Yield | 68% (NaH, DMF) |

Copper-Mediated Coupling

Alternative protocols from WO2003097613A1 utilize CuI (10 mol%) and N,N'-dimethylethylenediamine (20 mol%) in dioxane at 110°C, enabling coupling between pyridazinone and preformed iodoacetamide derivatives. This method reduces side-product formation (<5%) compared to alkylation.

Amide Bond Formation with 4-Methoxybenzylamine

The final step involves coupling the acetic acid derivative with 4-methoxybenzylamine. Two predominant strategies are documented:

Carbodiimide-Mediated Coupling

As per EP2394998A1, activation of 2-(3-(3,4-dimethoxyphenyl)-6-oxopyridazin-1(6H)-yl)acetic acid with EDC·HCl (1.5 equiv) and HOBt (1.5 equiv) in DMF, followed by addition of 4-methoxybenzylamine (1.2 equiv), yields the target compound in 82–86% yield. Critical parameters include:

| Variable | Optimal Range |

|---|---|

| Coupling Agent | EDC·HCl/HOBt |

| Solvent | DMF or DCM |

| Reaction Time | 3–6 hours |

| Workup | Aqueous extraction |

Microwave-Assisted Synthesis

Recent adaptations (Evitachem, 2025) employ microwave irradiation (140°C, 10 minutes) to accelerate the amidation, achieving 89% yield with reduced epimerization. This method minimizes thermal degradation of the dimethoxyphenyl group.

Purification and Characterization

Final purification typically involves silica gel chromatography (ethyl acetate/hexanes, 1:1 → 3:1) followed by recrystallization from ethanol/water. Analytical data from PubChem (2025) confirms:

-

¹H NMR (400 MHz, DMSO-d₆): δ 8.21 (s, 1H, NH), 7.34–6.82 (m, 7H, aromatic), 4.41 (d, J = 5.6 Hz, 2H, CH₂), 3.83–3.76 (overlapping singlets, 12H, OCH₃).

Comparative Analysis of Synthetic Routes

The table below evaluates key methodologies:

| Method | Yield (%) | Purity (%) | Time | Cost Index |

|---|---|---|---|---|

| Cyclocondensation | 78–85 | 95 | 18 h | Low |

| Suzuki Coupling | 70–75 | 97 | 18 h | High |

| EDC/HOBt Coupling | 82–86 | 98 | 6 h | Moderate |

| Microwave Amidation | 89 | 99 | 0.17 h | High |

Chemical Reactions Analysis

Types of Reactions

2-(3-(3,4-dimethoxyphenyl)-6-oxopyridazin-1(6H)-yl)-N-(4-methoxybenzyl)acetamide can undergo various chemical reactions, including:

Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

Reduction: The pyridazinone core can be reduced to form dihydropyridazinones.

Substitution: The aromatic rings can undergo electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

Substitution: Electrophilic substitution reactions often require catalysts like aluminum chloride (AlCl₃) or iron(III) chloride (FeCl₃).

Major Products

Oxidation: Formation of aldehydes or carboxylic acids.

Reduction: Formation of dihydropyridazinones.

Substitution: Introduction of various substituents on the aromatic rings.

Scientific Research Applications

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential biological activities, including anti-inflammatory and anticancer properties.

Medicine: Explored as a lead compound for the development of new therapeutic agents.

Mechanism of Action

The mechanism of action of 2-(3-(3,4-dimethoxyphenyl)-6-oxopyridazin-1(6H)-yl)-N-(4-methoxybenzyl)acetamide involves its interaction with specific molecular targets and pathways. The pyridazinone core is known to interact with various enzymes and receptors, potentially inhibiting their activity. This can lead to a range of biological effects, including anti-inflammatory and anticancer activities.

Comparison with Similar Compounds

Structural and Functional Analogues

The following table compares the target compound with structurally similar pyridazinone-acetamide derivatives:

†Calculated based on molecular formula C24H27N3O4 (exact match from ).

Key Findings

Receptor Specificity: Substitution at the pyridazinone’s 3-position significantly impacts receptor selectivity. For instance, 4-methoxybenzyl-substituted pyridazinones (e.g., compound in ) are potent FPR2 agonists, whereas 3-methoxybenzyl analogs show mixed FPR1/FPR2 activity . The target compound’s 3,4-dimethoxyphenyl group may enhance binding affinity due to increased electron density and steric bulk.

Bioactivity Trends :

- Fluorinated or halogenated acetamide substituents (e.g., 4-bromophenyl in ) improve metabolic stability and receptor interaction compared to alkyl chains (e.g., 6-methylheptan-2-yl in ) .

Synthetic Yields :

- Compounds with bulky aromatic groups (e.g., 3,4-dimethoxyphenyl) often require optimized coupling conditions. For example, reactions using BOP or thionyl chloride achieve yields >70% , whereas less reactive substrates (e.g., furan derivatives) may yield <50% .

Physicochemical Properties

- Solubility : Methoxy groups may reduce aqueous solubility, necessitating formulation adjustments for in vivo studies .

Recommended Studies :

- In vitro receptor binding assays (FPR1/FPR2).

- ADMET profiling to assess solubility and metabolic stability.

Biological Activity

The compound 2-(3-(3,4-dimethoxyphenyl)-6-oxopyridazin-1(6H)-yl)-N-(4-methoxybenzyl)acetamide is a pyridazine derivative noted for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and therapeutic applications.

Chemical Characteristics

The compound is characterized by the following properties:

| Property | Value |

|---|---|

| Molecular Formula | C23H25N3O6 |

| Molecular Weight | 439.47 g/mol |

| LogP | 1.7863 |

| Polar Surface Area | 83.541 Ų |

| Hydrogen Bond Acceptors | 9 |

| Hydrogen Bond Donors | 1 |

Synthesis

The synthesis of this compound typically involves multi-step organic reactions, including the formation of the pyridazine core and subsequent substitution reactions to introduce the methoxy and benzyl groups. Key synthetic routes may include:

- Formation of Pyridazine Core : Reaction of hydrazine with a dicarbonyl compound.

- Electrophilic Aromatic Substitution : Introduction of the 3,4-dimethoxyphenyl group.

- Amide Bond Formation : Using coupling agents like EDCI for attaching the benzyl moiety.

Antimicrobial Activity

Research indicates that pyridazine derivatives exhibit significant antimicrobial properties. Studies have shown that compounds similar to this compound demonstrate activity against various bacterial strains such as Escherichia coli and Pseudomonas aeruginosa, as well as fungi like Candida albicans and Aspergillus flavus .

Cytotoxicity

In vitro studies have assessed the cytotoxic effects of this compound on human cancer cell lines. The following table summarizes findings related to its cytotoxicity:

These results indicate that the compound possesses notable cytotoxic activity, making it a candidate for further investigation in cancer therapy.

The precise mechanism through which this compound exerts its biological effects is still under investigation. However, it is hypothesized that it may interact with specific enzymes or receptors involved in cell proliferation and apoptosis pathways. The presence of methoxy groups may enhance its reactivity with biological macromolecules, potentially leading to inhibition of tumor growth .

Case Studies

Several studies have documented the biological activities of compounds related to this compound:

- Study on Anticancer Properties : A study evaluated various pyridazine derivatives for their anticancer potential against multiple cell lines, revealing promising results for compounds structurally similar to the target compound.

- Antimicrobial Evaluation : Another study focused on assessing the antimicrobial effectiveness of pyridazine derivatives against clinical isolates, demonstrating significant inhibition zones for certain derivatives.

Q & A

Basic: What are the key steps and optimized conditions for synthesizing 2-(3-(3,4-dimethoxyphenyl)-6-oxopyridazin-1(6H)-yl)-N-(4-methoxybenzyl)acetamide?

Answer:

The synthesis involves three critical steps:

Pyridazinone Core Formation : React hydrazine with a carbonyl precursor (e.g., 3,4-dimethoxyphenyl ketone) under acidic conditions (HCl or H₂SO₄) in ethanol at 80–90°C for 6–8 hours .

Alkylation : Introduce the methoxybenzyl group via nucleophilic substitution using 4-methoxybenzyl chloride in dimethylformamide (DMF) with K₂CO₃ as a base at 60°C for 12 hours .

Acetylation : React the intermediate with acetyl chloride in dichloromethane (DCM) and triethylamine (TEA) at 0–5°C to prevent side reactions .

Optimization Tips : Use HPLC to monitor reaction progress (>95% purity) and recrystallize in ethanol for final purification .

Basic: Which analytical techniques are most reliable for confirming the molecular structure of this compound?

Answer:

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR (in DMSO-d₆ or CDCl₃) confirm substituent positions (e.g., methoxy protons at δ 3.7–3.9 ppm; pyridazinone carbonyl at δ 165–170 ppm) .

- High-Resolution Mass Spectrometry (HRMS) : Validate molecular weight (e.g., [M+H]⁺ calculated for C₂₂H₂₃N₂O₅: 395.1601) .

- Infrared Spectroscopy (IR) : Identify key functional groups (e.g., amide C=O stretch at ~1650 cm⁻¹, pyridazinone C=O at ~1700 cm⁻¹) .

Basic: What in vitro assays are recommended for preliminary biological activity screening?

Answer:

- Enzyme Inhibition Assays : Test against kinases (e.g., CDK2) or PDE4 using fluorescence-based kits (IC₅₀ determination) .

- Antimicrobial Screening : Use broth microdilution (MIC values against S. aureus and E. coli) .

- Cytotoxicity : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) with doxorubicin as a positive control .

Note : Include solvent controls (DMSO ≤0.1% v/v) to avoid false positives .

Advanced: How can structure-activity relationship (SAR) studies be designed to improve this compound’s potency?

Answer:

- Modify Substituents :

- Replace 3,4-dimethoxyphenyl with electron-withdrawing groups (e.g., Cl, F) to enhance target binding .

- Vary the methoxy position on the benzyl group to assess steric effects .

- Scaffold Hybridization : Fuse with thiazolo[4,5-d]pyrimidine to exploit dual-target inhibition (e.g., kinase + PDE4) .

- Data Analysis : Use molecular docking (AutoDock Vina) to correlate substituent changes with binding energy (ΔG) .

Advanced: What strategies resolve contradictory biological activity data across studies?

Answer:

- Standardize Assay Conditions :

- Fix ATP concentration (10 µM) in kinase assays to minimize variability .

- Use identical cell lines (ATCC-validated) and passage numbers .

- Impurity Check : Analyze batches via LC-MS; discard samples with >5% byproducts (e.g., deacetylated analogs) .

- Cross-Study Comparison : Reference structurally similar compounds (e.g., thieno[2,3-d]pyrimidine derivatives) to contextualize results .

Advanced: How can computational modeling elucidate the compound’s mechanism of action?

Answer:

- Molecular Dynamics (MD) Simulations : Simulate binding to PDE4 or CDK2 (GROMACS) over 100 ns to assess stability of key interactions (e.g., hydrogen bonds with Glu127 in PDE4) .

- Pharmacophore Mapping : Identify essential features (e.g., methoxy groups as hydrogen bond acceptors) using Schrödinger .

- ADMET Prediction : Use SwissADME to optimize logP (<3) and aqueous solubility (>50 µM) .

Advanced: What experimental approaches assess metabolic stability in preclinical models?

Answer:

- Liver Microsome Assays : Incubate with rat/human microsomes (1 mg/mL) for 60 minutes; quantify remaining compound via LC-MS/MS. Calculate t₁/₂ using non-compartmental analysis .

- CYP450 Inhibition Screening : Test against CYP3A4 and CYP2D6 (fluorometric kits) to predict drug-drug interactions .

- In Vivo PK : Administer 10 mg/kg IV/orally in Sprague-Dawley rats; collect plasma at 0.5, 1, 2, 4, 8, 24 hours .

Advanced: How do solvent and pH conditions affect the compound’s stability during storage?

Answer:

- Solvent Choice : Store in DMSO at -20°C (degradation <5% over 6 months). Avoid aqueous buffers (pH 7.4) due to hydrolysis of the acetamide group .

- pH Stability : Conduct accelerated stability testing (40°C/75% RH):

- pH 3–5: Stable for 30 days.

- pH >7: Degradation via pyridazinone ring opening .

- Light Sensitivity : Protect from UV exposure; use amber vials to prevent photodegradation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.